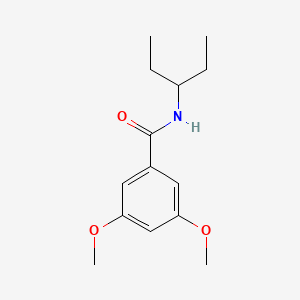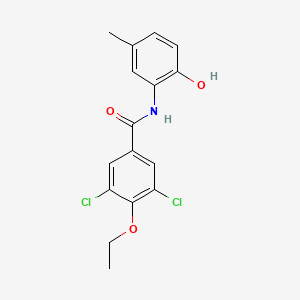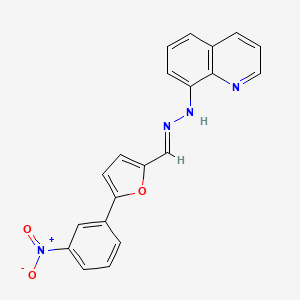![molecular formula C20H14ClN3O B5722132 3-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5722132.png)
3-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of imidazo[1,2-a]pyridine derivatives, which have been found to exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties. In
Mechanism of Action
The mechanism of action of 3-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide is not fully understood, but it is believed to involve the activation of the STING (stimulator of interferon genes) pathway. This pathway plays a critical role in the immune response to viral and bacterial infections, as well as in the recognition and elimination of cancer cells. Activation of the STING pathway leads to the production of interferons and other cytokines, which in turn stimulate the immune system to attack the invading pathogens or cancer cells.
Biochemical and Physiological Effects:
3-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth and metastasis, and reduce inflammation. It has also been found to enhance the immune response by activating immune cells such as dendritic cells and natural killer cells. In addition, it has been shown to have anti-viral activity against a number of viruses, including hepatitis B and C, herpes simplex virus, and influenza virus.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide is its potent anti-tumor activity against a wide range of cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer cell growth and metastasis, as well as for testing the efficacy of new cancer treatments. In addition, its anti-inflammatory and anti-viral properties make it a promising candidate for the treatment of various inflammatory and viral diseases. However, one of the limitations of this compound is its potential toxicity, which could limit its use in certain applications.
Future Directions
There are numerous future directions for the study of 3-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide. One area of research is the development of new derivatives with improved potency and selectivity. Another area of research is the investigation of the compound's mechanism of action and its interactions with the immune system. This could lead to the development of new immunotherapies for cancer and other diseases. Finally, the compound's potential for use in combination therapy with other drugs is an area of research that is currently being explored.
Synthesis Methods
The synthesis of 3-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide involves the reaction of 2-chloro-3-nitrobenzoic acid with 2-aminopyridine in the presence of a reducing agent, such as iron powder or tin chloride. The resulting intermediate is then treated with a chlorinating agent, such as thionyl chloride or phosphorus oxychloride, to yield the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
Scientific Research Applications
3-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent anti-tumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. It has also been shown to have anti-inflammatory and anti-viral properties, making it a promising candidate for the treatment of various inflammatory and viral diseases. In addition, it has been found to modulate the immune system and enhance the immune response, which could have implications for the development of immunotherapies.
properties
IUPAC Name |
3-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O/c21-16-7-3-6-15(11-16)20(25)22-17-8-4-5-14(12-17)18-13-24-10-2-1-9-19(24)23-18/h1-13H,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNATMAUVOHISP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5722050.png)
![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-3-nitrobenzenecarboximidamide](/img/structure/B5722051.png)


![N-{4-[(tert-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5722069.png)
![N-[2-(methylthio)phenyl]-2-thiophenesulfonamide](/img/structure/B5722082.png)
![N'-[3-(4-isopropylphenyl)acryloyl]-4-methoxybenzohydrazide](/img/structure/B5722091.png)

![1-phenyl-4-[4-(trifluoromethoxy)benzyl]piperazine](/img/structure/B5722099.png)
![2-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5722100.png)

![N-isopropyl-4-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B5722140.png)
![1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-3-phenyl-2,4(1H,3H)-quinazolinedione](/img/structure/B5722142.png)
